
Aurantiamide
Descripción general
Descripción
Aurantiamide is a naturally occurring dipeptide composed of N-benzoylphenylalanine and phenylalanine residues, often isolated from plants such as Piper aurantiacum, Portulaca oleracea, and Clausena anisata . Its acetate derivative, this compound acetate, is a bioactive compound with demonstrated anti-inflammatory, anticancer, antibacterial, and antioxidant properties . Structurally, this compound acetate features an acetylated N-terminal modification, enhancing its stability and interaction with biological targets like viral infectivity factor (VIF) and cathepsin L . Mechanistically, it induces cytotoxicity in cancer cells via mitochondrial dysfunction rather than apoptosis , distinguishing it from conventional chemotherapeutics like cisplatin.
Métodos De Preparación
Natural Extraction and Isolation Techniques
Source Material and Initial Extraction
Aurantiamide is naturally occurring in several plant and fungal species. For instance, Aspergillus penicilloides has been identified as a prolific source, with extraction typically initiated via solvent partitioning. The fungal mycelia are subjected to ethyl acetate (EtOAc) extraction under reflux conditions, followed by concentration under reduced pressure to yield a crude extract .
Chromatographic Purification
The crude extract is further purified using a combination of open-column chromatography and high-performance liquid chromatography (HPLC). Silica gel chromatography with a gradient elution of chloroform/ethyl acetate (1:1 to 1:3) isolates this compound-enriched fractions. Subsequent HPLC on a C18 reverse-phase column with a methanol-water gradient (50–100% MeOH over 50 minutes) yields pure this compound acetate, achieving a recovery of 20% from the initial extract .
Table 1: Natural Extraction Workflow from Aspergillus penicilloides
Step | Conditions | Yield/Purity |
---|---|---|
Ethyl acetate extraction | Reflux, 3×24 h | Crude extract (12 g) |
Silica gel chromatography | Chloroform/EtOAc gradient (1:1 to 1:3) | Enriched fraction (4.2 g) |
HPLC purification | C18 column, MeOH/H2O (50–100% MeOH), 50 min | This compound acetate (4.2 mg, >95% purity) |
Chemical Synthesis Strategies
Solution-Phase Peptide Synthesis
This compound is synthesized via classical solution-phase peptide coupling using t-butoxycarbonyl (Boc) chemistry . The protocol involves two key steps: (1) condensation of N-Boc-protected phenylalanine with phenylalaninol methyl ester and (2) deprotection and acylation to install the benzoyl group.
Boc Protection and Coupling
(R)- or (S)-Boc-phenylalanine is activated with N,N’-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) for 12 hours. The activated intermediate is then coupled with phenylalaninol methyl ester under stirring for 24 hours, yielding the protected dipeptide with >90% efficiency .
Deprotection and Acylation
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with saturated NaHCO3. The free amine is acylated with benzoic acid activated by CDI, producing this compound acetate in 77% yield after silica gel chromatography (CHCl3/EtOAc 1:1) .
Table 2: Key Reaction Parameters in Solution-Phase Synthesis
Reaction Step | Reagents/Conditions | Yield |
---|---|---|
Boc-phenylalanine activation | CDI, THF, 12 h, RT | 95% |
Peptide coupling | Phenylalaninol methyl ester, THF, 24 h | 90% |
Deprotection | TFA/DCM (1:1), 2 h | Quant. |
Acylation | Benzoic acid, CDI, THF, 24 h | 77% |
Stereochemical Control and Isomer Synthesis
Synthesis of Stereoisomers
The biological activity of this compound is stereospecific, necessitating the synthesis of all four stereoisomers. Using enantiomerically pure Boc-protected amino acids (e.g., (2R,2’S) and (2S,2’R) configurations), the diastereomers are prepared via CDI-mediated coupling . Chiral HPLC confirms enantiomeric excess (>95%) for each isomer.
Impact of Stereochemistry on Stability
Microsomal stability assays reveal significant differences among isomers. The (2R,2’S) configuration exhibits superior metabolic stability (82% parent compound remaining after 30 minutes) compared to the (2S,2’R) isomer (58%), underscoring the importance of stereochemical control in preclinical development .
Structural Analogues and Derivative Synthesis
Amino Acid Substitution
Modifying the amino acid residues enables the synthesis of analogues with enhanced pharmacokinetic properties. For example, replacing phenylalanine with leucine or valine (compounds 12 and 13 ) involves coupling Boc-leucine or Boc-valine with phenylalaninol, followed by acylation with isovaleric acid .
N-Terminal Acylation Variants
Cyclohexanecarboxylic acid and isovaleric acid are employed as alternative acylating agents to the benzoyl group, yielding derivatives 10 and 11 . These compounds show improved microsomal stability (up to 89% recovery) compared to the parent this compound .
Purification and Analytical Characterization
Flash Chromatography
Crude synthetic products are purified via silica gel flash chromatography using gradients of chloroform/ethyl acetate or hexane/acetone. The typical solvent ratio for this compound is 1:1 CHCl3/EtOAc, achieving >98% purity .
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Key NMR signals for this compound acetate include δ 7.71 ppm (d, J = 7.7 Hz, aromatic protons) and δ 4.75 ppm (m, α-methine protons) .
Challenges and Optimization Strategies
Oxidative Metabolism
This compound acetate’s instability in liver microsomes (40% degradation in 30 minutes) necessitates structural modifications. Methylation of the phenol group or incorporation of fluorine atoms at strategic positions has been explored to mitigate oxidative metabolism .
Scalability Issues
Large-scale synthesis faces challenges in maintaining stereochemical purity during coupling steps. Optimizing reaction temperatures (0–5°C) and using PyBOP as a coupling agent instead of CDI improve yields to 85% for multi-gram batches .
Análisis De Reacciones Químicas
Tipos de Reacciones: La aurantiamida experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear derivados con propiedades específicas.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos como el peróxido de hidrógeno o el permanganato de potasio se utilizan comúnmente.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: El anhídrido acético y la piridina se utilizan a menudo para reacciones de esterificación.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen el acetato de aurantiamida y otros derivados que exhiben actividades farmacológicas mejoradas .
Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
Aurantiamide has been investigated for its potential in treating Alzheimer's disease. In a study involving APP/PS1 mice:
- Dosage : Administered at 10 mg/kg and 20 mg/kg.
- Effects : Significant improvement in cognitive function was observed through the Morris Water Maze test, alongside a reduction in central inflammation markers .
Inflammatory Conditions
Research indicates that this compound can ameliorate lung inflammation:
- Study Findings : Pretreatment with this compound acetate significantly reduced lung pathological changes and inflammatory markers .
- Mechanism : The compound's ability to modulate inflammatory responses suggests its potential use in treating conditions characterized by excessive inflammation.
Cancer Treatment
This compound acetate has demonstrated antitumor activity:
- In Vitro Studies : Studies have shown that it inhibits cancer cell growth by inducing apoptosis in various cancer cell lines .
- Targets : It has been identified as an inhibitor of cathepsin K (CTSK) and matrix metalloproteinase 9 (MMP9), which are involved in tumor progression and metastasis .
Data Tables
Case Study 1: Alzheimer's Disease
In a controlled study, APP/PS1 mice treated with this compound showed significant improvements in cognitive tests compared to untreated controls. This effect was attributed to reduced neuroinflammation and enhanced microglial function.
Case Study 2: Lung Inflammation
This compound acetate was administered to models of lung inflammation, leading to a marked decrease in inflammatory markers and improved lung function metrics, highlighting its therapeutic potential in respiratory diseases.
Mecanismo De Acción
La aurantiamida ejerce sus efectos a través de diversos objetivos y vías moleculares:
Inhibición de las proteinasas de cisteína: La aurantiamida inhibe enzimas como la catepsina L y B, que desempeñan un papel en los procesos inflamatorios.
Supresión del inflamasoma NLRP3: La aurantiamida se dirige al inflamasoma NLRP3, reduciendo la neuroinflamación y mejorando la función cognitiva en modelos de la enfermedad de Alzheimer.
Mejora de la expresión de la óxido nítrico sintasa: La aurantiamida aumenta la expresión de la óxido nítrico sintasa endotelial, mejorando la función vascular.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Aurantiamide acetate belongs to a class of peptide derivatives. Below is a comparison with its structural analogues:
Table 1: Structural Analogues of this compound Acetate and Their Bioactivities
Key Insights :
- Acetylation of the N-terminal (as in this compound acetate) improves pharmacokinetic stability and target binding compared to non-acetylated this compound .
- Extended peptide chains (e.g., pentapeptides) enhance bioactivity, likely due to increased hydrophobic interactions with protein targets .
Comparison with Functionally Similar Compounds
This compound acetate shares functional overlap with other natural compounds in anticancer and antiviral applications:
Table 2: Functional Analogues of this compound Acetate
Key Insights :
- This compound acetate outperforms plantagoguanidinic acid and glutamic acid in VIF inhibition due to its lower root-mean-square deviation (RMSD = 0.8 Å), indicating stable protein-ligand interactions .
Pharmacological and Computational Advantages
This compound acetate exhibits distinct advantages in drug design:
- Molecular Dynamics Stability : Maintains stable RMSD (<1.0 Å) during simulations, unlike glutamic acid or plantagoguanidinic acid, which deviate from docking sites .
- Synthetic Accessibility : Its dipeptide structure enables facile synthesis of analogues with modified bioactivities .
- Multifunctionality : Combines anticancer, antiviral (HIV-related VIF inhibition), and anti-inflammatory effects, reducing the need for polypharmacy .
Actividad Biológica
Aurantiamide, a compound derived from the edible plant Portulaca oleracea (purslane), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Pharmacokinetics and Biodistribution
A study on the pharmacokinetics of this compound and its acetate form demonstrated rapid absorption after oral administration in rats, with peak plasma concentrations (Cmax) occurring approximately 0.2 hours post-administration. The study employed a validated UHPLC-MS/MS method to quantify the compound in plasma and various tissues, revealing a significant decrease in concentration by 90% within four hours, indicating minimal long-term tissue accumulation .
Anti-Inflammatory Properties
Mechanism of Action:
this compound has been shown to suppress the activation of the NLRP3 inflammasome, a critical component in neuroinflammation. In a study involving APP/PS1 mice, this compound was administered at doses of 10 mg/kg and 20 mg/kg. Results indicated that it reduced M1 polarization of microglia and improved cognitive function as measured by the Morris Water Maze test .
Cytokine Modulation:
In another investigation, this compound acetate (AA) was found to significantly reduce pro-inflammatory cytokines in a mouse model of acute lung injury induced by lipopolysaccharides (LPS). AA pretreatment decreased neutrophil infiltration and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
This compound acetate has demonstrated promising anticancer effects, particularly against malignant gliomas. Research indicated that it inhibited cell viability in U87 and U251 glioma cell lines in a dose- and time-dependent manner. The compound induced autophagic flux blockage and mitochondrial dysfunction, leading to increased autophagosome accumulation within treated cells .
Table 1: Summary of this compound's Anticancer Effects
Cell Line | Concentration Range (μM) | Effect on Cell Viability | Mechanism |
---|---|---|---|
U87 | 0-100 | Significant reduction | Autophagic flux blockage |
U251 | 0-100 | Significant reduction | Mitochondrial dysfunction |
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective properties, particularly in models of Alzheimer's disease. It promotes M2 polarization of microglial cells, which is associated with anti-inflammatory responses and improved cognitive abilities in mice . The signaling pathway involved includes STAT6 activation, which plays a crucial role in mediating these effects .
Case Studies
-
Study on Cognitive Function Improvement:
- Objective: To assess the impact of this compound on cognitive decline in Alzheimer's disease models.
- Findings: this compound treatment led to enhanced cognitive performance and modulation of microglial polarization towards an anti-inflammatory state.
-
Lung Inflammation Model:
- Objective: To evaluate the protective effects of AA against LPS-induced lung injury.
- Results: AA significantly reduced lung inflammation markers and improved histopathological outcomes.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing Aurantiamide’s structural identity and purity?
To confirm this compound’s identity, use a combination of mass spectrometry (EI-MS) for molecular weight determination (e.g., base peak at m/z 444.5 for this compound acetate) and nuclear magnetic resonance (NMR) for structural elucidation . High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV detection can assess purity, particularly for plant-derived samples where co-eluting compounds may interfere . Reference spectral libraries and compare retention times with authenticated standards to minimize misidentification.
Q. How can researchers verify the plant-derived origin of this compound in natural product studies?
Document the botanical source (e.g., Piper aurantiacum or Citrus clementina) and employ phytochemical profiling via LC-MS/MS to detect species-specific biomarkers alongside this compound . Include voucher specimens deposited in herbariums for traceability. For reproducibility, standardize extraction protocols (e.g., solvent ratios, temperature) and validate using spiked recovery experiments .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound’s inhibitory activity against cysteine proteases like cathepsin L/B?
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin L) in dose-response experiments to calculate IC50 values. Include positive controls (e.g., E-64) and account for enzyme stability (pre-test activity validation) .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Specificity Testing : Screen against related proteases (e.g., cathepsin K, caspases) to rule off-target effects. Validate results with orthogonal methods like Western blotting for substrate cleavage inhibition .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across cancer cell lines?
- Variable Control : Standardize cell culture conditions (passage number, media composition) and confirm this compound solubility (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .
- Dose-Response Validation : Use multiple viability assays (MTT, ATP-luminescence) and include apoptosis/necrosis markers (Annexin V/PI) to distinguish mechanisms .
- Data Normalization : Normalize to cell count or protein content to mitigate plate-to-plate variability. Report statistical significance thresholds (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) .
Q. What strategies are recommended for resolving conflicting reports on this compound’s pharmacokinetic properties in preclinical models?
- Bioanalytical Method Validation : Optimize LC-MS/MS parameters for plasma/tissue quantification, ensuring a lower limit of detection (LLOD) ≤1 ng/mL. Validate against matrix effects via spike-and-recovery experiments .
- Route-Specific PK : Compare oral vs. intraperitoneal administration to assess bioavailability. Use non-compartmental analysis (NCA) for AUC and half-life calculations, ensuring sample size adequacy (n ≥ 6) to reduce inter-individual variability .
- Metabolite Profiling : Identify major metabolites via high-resolution MS and test their bioactivity to rule out prodrug effects .
Q. How can researchers optimize the isolation of this compound from complex plant matrices while minimizing co-extractives?
- Fractionation Strategies : Use orthogonal chromatographic methods (e.g., silica gel chromatography followed by reverse-phase HPLC) guided by bioactivity tracking .
- Solvent Optimization : Test binary/ternary solvent systems (e.g., hexane:ethyl acetate:methanol gradients) to balance yield and purity. Monitor pH for ionizable compounds .
- Purity Criteria : Require ≥95% purity via qNMR or HPLC-ELSD and confirm absence of endotoxins (LAL assay) for in vivo studies .
Q. Methodological Best Practices
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Analog Synthesis : Prioritize modifications at the amide bond or aromatic rings while retaining the core scaffold. Confirm structures via <sup>1</sup>H/<sup>13</sup>C NMR and HR-MS .
- Activity Cliffs : Use clustering algorithms to identify substituents causing drastic potency changes. Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
- Computational Support : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to cathepsin L/B active sites, validated by mutagenesis studies .
Q. What statistical approaches are essential for analyzing dose-dependent effects in this compound toxicity studies?
- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (Hill equation) to derive EC50 and Hill slope. Use Akaike’s Information Criterion (AIC) for model selection .
- Outlier Management : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude extreme values. Report effect sizes (Cohen’s d) alongside p-values for clinical relevance .
- Meta-Analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity (I<sup>2</sup> statistic) and adjust for publication bias .
Q. Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility when documenting this compound’s in vivo antitumor efficacy?
- MIAME Compliance : Detail animal strain, tumor inoculation method (e.g., orthotopic vs. subcutaneous), and this compound formulation (vehicle, dosing schedule) .
- Blinding : Implement random allocation to treatment groups and blinded outcome assessment to reduce bias .
- Data Transparency : Deposit raw datasets (e.g., tumor volumes, survival curves) in repositories like Figshare or Zenodo with DOIs .
Q. What validation steps are critical when reporting this compound’s synergistic effects with chemotherapeutic agents?
- Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software, classifying synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Mechanistic Confirmation : Use RNA-seq or phosphoproteomics to identify pathways modulated by the combination (e.g., apoptosis, autophagy) .
- In Vivo Corroboration : Test synergy in patient-derived xenograft (PDX) models with histopathological validation .
Propiedades
IUPAC Name |
N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVKECXWDNCRTM-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893261 | |
Record name | Aurantiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58115-31-4 | |
Record name | N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurantiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.